molecular formula C11H17F3N2O3 B1287724 Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate CAS No. 77278-37-6

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Cat. No. B1287724
Key on ui cas rn: 77278-37-6
M. Wt: 282.26 g/mol
InChI Key: QTZDAHYEJNNOKU-UHFFFAOYSA-N
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Patent
US08741887B2

Procedure details

To a solution of compound 1c (15.15 g, 53.69 mmol) in CH2Cl2 (60 mL) was added trifluoroacetic acid (18 mL) at room temperature. The mixture was stirred at room temperature for 18 h. The solvent was removed by evaporation. Ether (100 mL) was added to the residue. The white solid was collected by filtration, washed with ether, and dried under vacuum. The crude compound 1d was used in the next reaction without further purification. MS m/z (M+H+) 183.1.
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[F:18][C:15]([F:16])([F:17])[C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:19]

Inputs

Step One
Name
Quantity
15.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C(F)(F)F)=O
Name
Quantity
18 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
Ether (100 mL) was added to the residue
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The crude compound 1d was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(C(=O)N1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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